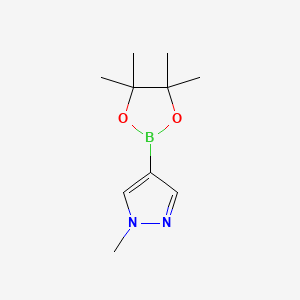
1-Ethyl-5-fluoro-2-methylbenzimidazole
Overview
Description
1-Ethyl-5-fluoro-2-methylbenzimidazole is a derivative of the benzimidazole family, a class of compounds known for their diverse biological activities and potential use as drugs . Benzimidazoles are heterocyclic compounds containing a fused benzene and imidazole ring system, which can be substituted at various positions to yield compounds with varying properties and activities.
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the formation of the core benzimidazole ring followed by various substitution reactions to introduce different functional groups. For instance, the synthesis of 2-arylbenzimidazole aglycones from 4-fluoro-3-nitrobenzoic acid has been reported to proceed efficiently under microwave irradiation, yielding the desired benzimidazoles in excellent yields within a short time frame . Similarly, the synthesis of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole involved a reduction step with Pd/C in a hydrogen atmosphere, demonstrating the versatility of benzimidazole chemistry .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the planarity of the benzimidazole ring system and the spatial arrangement of substituents, which can significantly influence the compound's biological activity. X-ray crystallography has been used to determine the structure of such compounds, confirming the predicted structures from chemical and spectral analysis . The dihedral angles between the planes of the benzimidazole and substituent rings are of particular interest as they can affect the molecule's interaction with biological targets.
Chemical Reactions Analysis
Benzimidazole derivatives can participate in various chemical reactions, including glycosylation, which involves attaching sugar moieties to the benzimidazole ring. This has been demonstrated in the synthesis of 1-(2′-α-O-D-glucopyranosyl ethyl) 2-arylbenzimidazoles via one-pot glycosylation . Additionally, benzimidazoles can act as ligands in metal complexes, coordinating through nitrogen atoms to form stable chelates, as seen in the synthesis of mixed ligand metal-complexes with 2-amino-1-ethylbenzimidazole .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the benzimidazole core. These properties are crucial for the compound's pharmacokinetic profile and its suitability as a drug candidate. For example, the introduction of a fluorine atom, as in 1-ethyl-5-fluoro-2-methylbenzimidazole, can enhance the compound's metabolic stability and lipophilicity, potentially improving its bioavailability .
Scientific Research Applications
Potential Applications in Material Science and Chemistry
Ionic Liquids and Environmental Safety
The study of ionic liquids, including those related to imidazolium compounds, has highlighted their potential for industrial applications due to their ability to dissolve a variety of biopolymers like cellulose and chitin. Research emphasizes the importance of understanding the toxicity and environmental impact of these substances to ensure their safe use in technologies (Ostadjoo et al., 2018). This suggests that derivatives like 1-Ethyl-5-fluoro-2-methylbenzimidazole could be explored for similar applications, considering their structural and functional relevance.
Insights into Fluorinated Compounds in Medical Research
Antifungal and Antimicrobial Properties
The review and research into the clinical pharmacology of fluconazole highlight its transformation into a potent inhibitor of DNA synthesis, indicating a general interest in fluorinated compounds for their antimicrobial properties (Pacifici, 2020). This suggests that fluorinated benzimidazoles might hold potential for similar applications, leveraging the fluorine atom's effect on biological activity.
Cancer Chemotherapy
Fluorinated pyrimidines, like 5-fluorouracil, have been extensively used in cancer chemotherapy due to their ability to inhibit key enzymes involved in nucleic acid synthesis. This highlights the role of fluorinated compounds in therapeutic applications and suggests a potential area of research for 1-Ethyl-5-fluoro-2-methylbenzimidazole in cancer research, particularly in understanding its interactions with biological molecules and pathways (Gmeiner, 2020).
properties
IUPAC Name |
1-ethyl-5-fluoro-2-methylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2/c1-3-13-7(2)12-9-6-8(11)4-5-10(9)13/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLDCZPLWNLTOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C1C=CC(=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379008 | |
| Record name | 1-ethyl-5-fluoro-2-methylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-5-fluoro-2-methylbenzimidazole | |
CAS RN |
708-34-9 | |
| Record name | 1-ethyl-5-fluoro-2-methylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide](/img/structure/B1304676.png)








